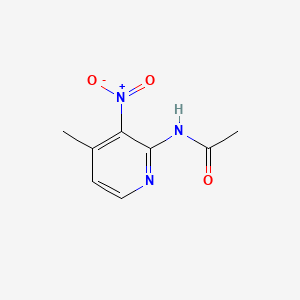

N-(4-Methyl-3-nitropyridin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

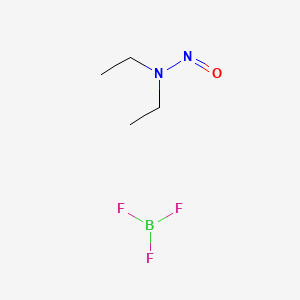

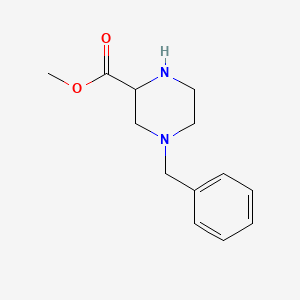

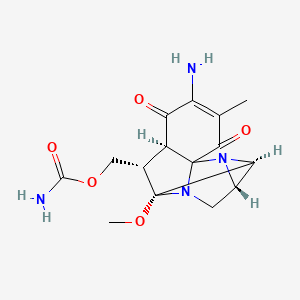

“N-(4-Methyl-3-nitropyridin-2-yl)acetamide” is a chemical compound with the molecular formula C₈H₉N₃O₃ . It has a molecular weight of 195.18 daltons . The compound’s canonical SMILES is CC1=C(C(=NC=C1)NC(=O)C)N+[O-] .

Synthesis Analysis

The synthesis of “N-(4-Methyl-3-nitropyridin-2-yl)acetamide” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Different reaction conditions can yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .

Molecular Structure Analysis

The InChI of “N-(4-Methyl-3-nitropyridin-2-yl)acetamide” is InChI=1S/C8H9N3O3/c1-5-3-4-9-8(10-6(2)12)7(5)11(13)14/h3-4H,1-2H3,(H,9,10,12) . The InChIKey is GUFBUIQPFAKZPM-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“N-(4-Methyl-3-nitropyridin-2-yl)acetamide” has a molecular weight of 195.18 . The compound should be stored at a temperature of 2-8°C .

Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

This compound has been evaluated for its inhibitory potency on selected kinases, particularly those with a rare cysteine in the hinge region. For instance, it has shown significant activity on the kinase p70S6Kβ , which features an equivalent cysteine . This application is crucial in the development of targeted therapies for various diseases, including cancer.

Synthesis of Isoquinolin-3-amines

N-(4-Methyl-3-nitropyridin-2-yl)acetamide: can be used in the synthesis of isoquinolin-3-amines via a Buchwald–Hartwig arylamination . This process is important for creating compounds that can serve as intermediates in the production of pharmaceuticals.

Nucleophilic Aromatic Substitution Reactions

The compound is involved in highly regioselective nucleophilic aromatic substitution reactions. This property is exploited in the synthesis of various heterocyclic compounds, which are often used in drug discovery and material science .

Covalent Inhibitors Development

Due to its structural properties, N-(4-Methyl-3-nitropyridin-2-yl)acetamide can be a precursor in the design of covalent inhibitors. These inhibitors form a permanent bond with their target, which can be beneficial for long-lasting therapeutic effects .

Vicarious Substitution Method

The compound can undergo substitution with ammonia and amines by the vicarious substitution method, leading to the formation of a series of 4-substituted-2-alkylamino-5-nitropyridines . This method is valuable for introducing functional groups into a molecule without altering its core structure.

Oxidative Substitution Method

Another application is its use in oxidative substitution methods to achieve high regioselectivities and yields. This approach is particularly useful for synthesizing 4-substituted-2-alkylamino-5-nitropyridines , which have potential applications in medicinal chemistry.

Ligand Synthesis for Metal Complexes

N-(4-Methyl-3-nitropyridin-2-yl)acetamide: can act as a ligand in the synthesis of metal complexes. These complexes can have a variety of applications, including catalysis, optical materials, and as therapeutic agents .

Propiedades

IUPAC Name |

N-(4-methyl-3-nitropyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-5-3-4-9-8(10-6(2)12)7(5)11(13)14/h3-4H,1-2H3,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFBUIQPFAKZPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)NC(=O)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682411 |

Source

|

| Record name | N-(4-Methyl-3-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methyl-3-nitropyridin-2-yl)acetamide | |

CAS RN |

150991-79-0 |

Source

|

| Record name | N-(4-Methyl-3-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane](/img/structure/B595710.png)